2,6-Difluoro-3-methylbenzylamine CAS number and properties
2,6-Difluoro-3-methylbenzylamine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzylamine, a key fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, safety information, and its role in synthetic chemistry.
Core Chemical Information
2,6-Difluoro-3-methylbenzylamine is a substituted benzylamine derivative. The presence of two fluorine atoms on the benzene ring significantly influences its chemical reactivity and properties, making it a valuable intermediate in the development of complex molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2,6-Difluoro-3-methylbenzylamine.
| Property | Value | Reference |
| CAS Number | 261763-42-2 | [1] |
| Molecular Formula | C₈H₉F₂N | [1][2][3] |
| Molecular Weight | 157.16 g/mol | [1][2] |
| MDL Number | MFCD01631410 | [1][2] |
| InChI Key | ARYISIHEKZVZMJ-UHFFFAOYSA-N | [2][3] |
| SMILES | Cc1ccc(F)c(CN)c1F | [2][3] |
| Storage | Room temperature, dry conditions | [1] |
Applications in Research and Development
2,6-Difluoro-3-methylbenzylamine serves as a crucial intermediate in the synthesis of active ingredients for a variety of products. Its structural features are leveraged to create compounds with specific biological activities.
-
Pharmaceutical Synthesis : This compound is primarily used in the creation of active pharmaceutical ingredients (APIs). It is a key building block for drugs targeting neurological and cardiovascular conditions.[1]
-
Agrochemical Development : It is employed in the development of modern herbicides and pesticides, contributing to enhanced crop protection.[1]
-
Antimicrobial Research : While not directly stated for this specific molecule, closely related 2,6-difluorobenzamide structures are known to be potent inhibitors of the bacterial cell division protein FtsZ.[4] This protein is a promising target for novel antibiotics aimed at combating drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Potential Mechanism of Action for Derivatives
The diagram below illustrates the mechanism of action for antimicrobial agents derived from related 2,6-difluorobenzamide scaffolds, which inhibit bacterial cell division by targeting the FtsZ protein.
Caption: Inhibition of bacterial FtsZ protein by derivatives.
Synthetic Pathways and Experimental Protocols
A common and logical method for the synthesis of 2,6-Difluoro-3-methylbenzylamine is the reductive amination of its corresponding aldehyde, 2,6-Difluoro-3-methylbenzaldehyde.
Caption: Generalized workflow for reductive amination.
General Experimental Protocol: Reductive Amination
The following is a generalized protocol for the synthesis of 2,6-Difluoro-3-methylbenzylamine from 2,6-Difluoro-3-methylbenzaldehyde. This protocol is based on standard organic synthesis procedures.
-
Reaction Setup : To a round-bottom flask, add 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.
-
Imine Formation : Add an ammonia source, such as ammonium acetate (1.5-2.0 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction : Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to control gas evolution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench the excess reducing agent by slowly adding dilute hydrochloric acid (1M HCl) until the solution is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 2,6-Difluoro-3-methylbenzylamine.
-
Analysis : Confirm the identity and purity of the final compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,6-Difluoro-3-methylbenzylamine is not widely available, data from structurally similar fluorobenzylamines and benzamides can be used to infer potential hazards.[5]
Hazard Identification (Inferred)
| Hazard Class | Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation / May cause severe skin burns | Danger |
| Eye Damage/Irritation | Causes serious eye irritation / Causes serious eye damage | Danger |
| Acute Toxicity (Oral) | Harmful if swallowed | Warning |
| Target Organ Toxicity | May cause respiratory irritation | Warning |
Precautionary Measures
-
Engineering Controls : Use only under a chemical fume hood to ensure good ventilation.[5][6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield).[5]
-
Handling : Do not breathe dust, mist, or vapors.[5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.
-
Storage : Store in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed and store locked up.
-
Incompatible Materials : Strong oxidizing agents, strong acids, and acid chlorides.[6]
-
Disposal : Dispose of contents/container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[5]
References
- 1. 2,6-Difluoro-3-Methylbenzylamine [myskinrecipes.com]
- 2. 2,6-Difluoro-3-methylbenzylamine - Amerigo Scientific [amerigoscientific.com]
- 3. PubChemLite - 2,6-difluoro-3-methylbenzylamine (C8H9F2N) [pubchemlite.lcsb.uni.lu]
- 4. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
